8-[(BUTAN-2-YL)AMINO]-7-(2-HYDROXY-3-PHENOXYPROPYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
CAS No.:
Cat. No.: VC13302726
Molecular Formula: C20H27N5O4
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H27N5O4 |
|---|---|
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 8-(butan-2-ylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C20H27N5O4/c1-5-13(2)21-19-22-17-16(18(27)24(4)20(28)23(17)3)25(19)11-14(26)12-29-15-9-7-6-8-10-15/h6-10,13-14,26H,5,11-12H2,1-4H3,(H,21,22) |
| Standard InChI Key | XDFUSHARKRUOMV-UHFFFAOYSA-N |
| SMILES | CCC(C)NC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C |
| Canonical SMILES | CCC(C)NC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₂₀H₂₇N₅O₄, with a molecular weight of 401.5 g/mol . Its IUPAC name systematically describes the purine core substituted at positions 7 and 8 with functional groups that confer both hydrophilicity and lipophilicity. Key structural elements include:
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A purine-2,6-dione backbone with methyl groups at positions 1 and 3.
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A butan-2-ylamino group at position 8, introducing branching and potential hydrogen-bonding capacity.
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A 2-hydroxy-3-phenoxypropyl chain at position 7, contributing aromaticity and hydroxyl reactivity.
Table 1: Key Identifiers and Descriptors
Synthesis and Purification
Synthetic Pathways
The synthesis of this compound likely follows multi-step protocols common to purine derivatives. A generalized approach involves:
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Core Formation: Construction of the 1,3-dimethylpurine-2,6-dione backbone via cyclization of a pyrimidine precursor.
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Substituent Introduction:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | DMF, K₂CO₃, 80°C | Alkylation of purine core |
| 2 | Butan-2-ylamine, DIPEA, CH₃CN, reflux | Amination at position 8 |
| 3 | Column chromatography (SiO₂, EtOAc/hexane) | Purification |
Challenges and Optimization
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Regioselectivity: Ensuring substitution at positions 7 and 8 without side reactions requires careful control of stoichiometry and temperature.
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Purification: The compound’s moderate polarity necessitates chromatographic techniques, with silica gel and gradient elution commonly employed .
Physicochemical Properties
Solubility and Stability
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Solubility: The compound is sparingly soluble in water due to its hydrophobic phenoxy and butan-2-yl groups but dissolves in polar aprotic solvents like DMSO or DMF .
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Stability: Stable under inert atmospheres at room temperature but may degrade under strong acidic or basic conditions, particularly at the ester and amine functionalities.
Pharmacological and Biochemical Profile
Research Applications
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Enzyme Inhibition Studies: The purine core suggests potential as a kinase or phosphodiesterase inhibitor scaffold.
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Drug Delivery: The phenoxy group could facilitate conjugation to nanoparticles or targeting moieties .
Table 3: Comparative Analysis with Proxyphylline
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